![molecular formula C8H7BrO3S B2690640 Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate CAS No. 96991-64-9](/img/structure/B2690640.png)
Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate
Overview
Description
“Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate” is a chemical compound with the molecular weight of 263.11 . It is a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7BrO3S/c1-12-8(11)6-4-13-3-5(6)7(10)2-9/h3-4H,2H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Scientific Research Applications
- Thiophene derivatives, including Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate, serve as building blocks for drug discovery. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Notably, suprofen (with a 2-substituted thiophene framework) is a nonsteroidal anti-inflammatory drug, while articaine (a 2,3,4-trisubstituted thiophene) acts as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Medicinal Chemistry and Drug Development
Synthetic Chemistry and Heterocyclization
Future Directions
Thiophene derivatives, including “Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate”, have potential applications in various fields. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are also utilized in industrial chemistry and material science as corrosion inhibitors . Furthermore, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Future research may focus on exploring these applications further.
Mechanism of Action
Target of Action
Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been recognized by a growing number of scientists as a potential class of biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
Given the pharmacological properties of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects .
properties
IUPAC Name |
methyl 4-(2-bromoacetyl)thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c1-12-8(11)7-2-5(4-13-7)6(10)3-9/h2,4H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONVBZSBGOIKNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate | |
CAS RN |
96991-64-9 | |
Record name | methyl 4-(2-bromoacetyl)thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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